molecular formula C18H18N4O3 B2630523 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 2034387-98-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2630523
CAS No.: 2034387-98-7
M. Wt: 338.367
InChI Key: PJMHZERERASUTI-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One of the applications of benzimidazole derivatives, which share a structural similarity with the compound , is in the area of corrosion inhibition. For example, Ammal et al. (2018) investigated the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid. Their studies included physicochemical and theoretical analyses, demonstrating the compounds' efficiency as corrosion inhibitors through a combination of gravimetric, electrochemical, SEM, and computational methods (P. Ammal, M. Prajila, A. Joseph, 2018).

Xanthine Oxidase Inhibition

In the realm of medicinal chemistry, Zhang et al. (2019) reported on the design, synthesis, and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase (XO) inhibitors. Their work included a structure-based drug design approach to enhance the interaction between the inhibitor and the target enzyme, demonstrating significant potency in inhibiting xanthine oxidase activity (Ting-jian Zhang et al., 2019).

Anticancer Activities

Rashid et al. (2012) focused on the synthesis of benzimidazoles bearing the oxadiazole nucleus as potential anticancer agents. Their research highlighted the preparation of novel compounds and their evaluation for anticancer activity, with some derivatives showing significant growth inhibition in vitro, suggesting the potential of benzimidazole derivatives in cancer treatment (M. Rashid, A. Husain, Ravinesh Mishra, 2012).

Heterocyclic Compound Synthesis

The versatility of benzimidazole derivatives extends to the synthesis of various heterocyclic compounds. Vishwanathan and Gurupadayya (2014) synthesized novel oxadiazole derivatives from benzimidazole, showcasing the compound's utility in creating diverse molecular structures with potential applications in drug development and other areas of chemical research (B. Vishwanathan, B. Gurupadayya, 2014).

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(20-10-16-21-14-3-1-2-4-15(14)22-16)12-5-7-19-17(9-12)25-13-6-8-24-11-13/h1-5,7,9,13H,6,8,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMHZERERASUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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